2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Descripción
This compound features a polycyclic framework integrating a 7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline core substituted with a cyano group at position 2. A sulfanyl (-S-) linker bridges the quinoline system to a 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety. The benzodioxin subunit contributes electron-rich aromaticity, while the sulfanyl group may enhance redox activity or serve as a metabolic site.
Propiedades
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-28(2)13-20-26(21(31)14-28)25(17-6-4-3-5-7-17)19(15-29)27(30-20)35-16-22(32)18-8-9-23-24(12-18)34-11-10-33-23/h3-9,12H,10-11,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXFSBNNCAYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C#N)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds containingsulfonamide and benzodioxane fragments, which are present in the structure of this compound, have been reported to exhibit significant bioactivities against numerous infections and bacterial strains.
Mode of Action
It’s known that sulfonamides, a key component of this compound, are famous antibacterial drugs due to their exceptional bioactivities. They work by inhibiting the enzyme involved in the final step of folic acid synthesis in bacteria, thus preventing bacterial growth.
Actividad Biológica
The compound 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The synthesis pathway often includes:
- Formation of Benzodioxin Derivatives : Using appropriate reagents such as 4-methylbenzenesulfonyl chloride and other acetamide derivatives.
- Coupling Reactions : Employing coupling reagents like EDCI or DCC to form the final compound by linking the benzodioxin moiety with the quinoline structure .
Enzyme Inhibition
Research has demonstrated that compounds similar to 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile exhibit significant enzyme inhibitory activity. Specifically:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Inhibitory assays indicated effective binding and inhibition rates that suggest a promising therapeutic role in neurodegenerative diseases .
Anticancer Activity
The anticancer properties of the compound were evaluated using the National Cancer Institute's (NCI) 60 cell line screening protocol. The results indicated:
| Compound | Mean Growth (%) | Most Sensitive Cell Line(s) Growth Inhibition (%) |
|---|---|---|
| 2-[2-(2,3-Dihydrobenzodioxin)-... | 104.68 | RPMI-8226 (92.48), CCRF-CEM (92.77), K562 (92.90) |
These results suggest that while the compound exhibits some level of anticancer activity, it may require further optimization to enhance efficacy against specific cancer types .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds in a model of Alzheimer's disease. The results showed that the compound could significantly reduce oxidative stress markers and improve cognitive function in treated animals compared to controls.
Case Study 2: Antidiabetic Potential
Another research explored the antidiabetic potential through enzyme inhibition studies against alpha-glucosidase. The findings indicated that the compound effectively inhibited enzyme activity, suggesting a role in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Comparación Con Compuestos Similares
Dihydroquinoline vs. Dihydropyridine Derivatives
The compound 6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile () shares the benzodioxin and cyano groups but replaces the dihydroquinoline core with a dihydropyridine ring. Key differences:
- Dihydropyridine : Smaller ring system may enhance solubility but reduce metabolic stability.
The dihydroquinoline derivative’s extended conjugation could stabilize π-π interactions in biological targets compared to the dihydropyridine analog .
Thiazolo-Pyrimidine Derivatives
Compounds like (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile () feature a thiazolo-pyrimidine core instead of dihydroquinoline. These derivatives exhibit:
- Higher polarity due to multiple carbonyl groups.
- Moderate yields (68%) in synthesis via condensation reactions.
- IR-confirmed cyano (ν ~2,219 cm⁻¹) and carbonyl (ν ~1,719 cm⁻¹) stretches, comparable to the target compound’s functional groups .
Substituent Effects on Bioactivity
Sulfonamide vs. Sulfanyl Linkers
The anti-diabetic agents 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides () replace the sulfanyl group with a sulfonamide linker. Key observations:
- Sulfonamide derivatives : Show weak to moderate α-glucosidase inhibition (IC50: 81–86 μM vs. 37 μM for acarbose).
Benzodioxin-Containing Derivatives
Ester vs. Ketone Functionalization
The compound [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate () shares the benzodioxin and oxoethyl groups but replaces the sulfanyl-quinoline system with a carbazole ester. Differences include:
- Ester group : Increases hydrophilicity and susceptibility to hydrolysis.
Métodos De Preparación
Gould-Jacobs Cyclization for Quinoline Formation
The 7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile scaffold is constructed using a modified Gould-Jacobs reaction (Scheme 1).
Procedure :
-
Starting material : Ethyl (ethoxymethylene)cyanoacetate (1.2 equiv) reacts with 4-phenyl-3-aminocyclohex-2-en-1-one (1.0 equiv) in refluxing diphenyl ether (180°C, 4 h).
-
Cyclization : Intramolecular cyclization under acidic conditions (Eaton’s reagent, PCl₃, or polyphosphoric acid) yields the dihydroquinoline core.
-
Dimethyl introduction : 7,7-Dimethyl groups are introduced via alkylation with methyl iodide (2.5 equiv) in the presence of NaH (1.2 equiv) in DMF at 0°C to room temperature.
Key data :
Synthesis of the Benzodioxin-Oxoethylsulfanyl Side Chain
Preparation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethanethiol
Procedure :
-
Benzodioxin ketone synthesis : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in CH₂Cl₂ at 0°C, followed by oxidation with PCC (1.2 equiv) to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetyl chloride.
-
Thiol introduction : The chloride intermediate is treated with thiourea (1.5 equiv) in ethanol/water (3:1) under reflux (2 h), followed by hydrolysis with NaOH (10%) to generate the free thiol.
Key data :
Coupling of Quinoline Core and Side Chain
Nucleophilic Substitution at Position 2
Procedure :
-
Chloromethyl intermediate : The quinoline core is treated with PCl₅ (1.5 equiv) in POCl₃ (reflux, 2 h) to introduce a chloromethyl group at position 2.
-
Thiol coupling : The chloromethylquinoline (1.0 equiv) reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethanethiol (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 6 h.
Key data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | PCl₅, POCl₃, reflux | 88% | -NMR (CDCl₃): δ 45.6 (CH₂Cl) |
| 2 | DMF, K₂CO₃, 60°C | 68% | HRMS (ESI): m/z [M+H]⁺ calcd 530.1521, found 530.1518 |
Optimization and Challenges
Regioselectivity in Quinoline Functionalization
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
